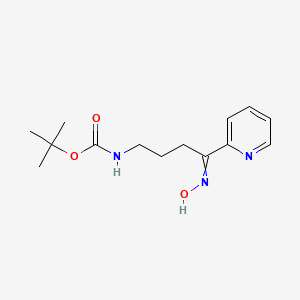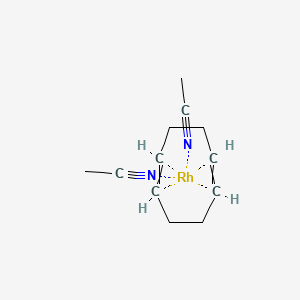![molecular formula C16H24N2O6 B12442087 Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)
Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate is a chemical compound with the molecular formula C16H28N2O6. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for Bis{2-oxa-7-azaspiro[3This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and pH adjustments to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction can produce simpler spirocyclic compounds .
Scientific Research Applications
Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the reduction of benzimidazolequinone substrates . The spirocyclic structure provides metabolic robustness and efficient binding to target residues, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but a smaller ring system.
2-Oxa-7-azaspiro[3.5]nonane: The parent compound without the oxalate group, used in various synthetic applications.
Properties
Molecular Formula |
C16H24N2O6 |
|---|---|
Molecular Weight |
340.37 g/mol |
IUPAC Name |
bis(2-oxa-7-azaspiro[3.5]nonan-3-yl) oxalate |
InChI |
InChI=1S/C16H24N2O6/c19-11(23-13-15(9-21-13)1-5-17-6-2-15)12(20)24-14-16(10-22-14)3-7-18-8-4-16/h13-14,17-18H,1-10H2 |
InChI Key |
CWQAJDPSDXMXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12COC2OC(=O)C(=O)OC3C4(CCNCC4)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)




![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
